Ru-Dmso-NI

Description

Properties

CAS No. |

105313-65-3 |

|---|---|

Molecular Formula |

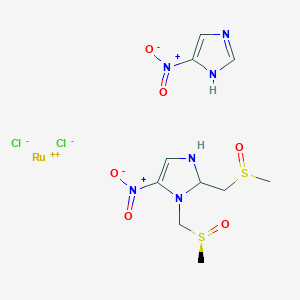

C10H16Cl2N6O6RuS2 |

Molecular Weight |

552.4 g/mol |

IUPAC Name |

2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |

InChI |

InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |

InChI Key |

RNXLPDZXEDSQGY-DQTCTKDTSA-L |

SMILES |

CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |

Isomeric SMILES |

C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |

Canonical SMILES |

CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |

Synonyms |

Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Ruthenium complexes have emerged as potential alternatives to traditional platinum-based chemotherapeutics due to their unique mechanisms of action and reduced toxicity. Notably, Ru-Dmso-NI complexes have demonstrated significant anticancer properties.

- Mechanisms of Action : These complexes can induce apoptosis, inhibit cell motility, and target multiple signaling pathways associated with cancer progression, including mitochondrial pathways and DNA damage responses .

- Clinical Trials : The compound NAMI-A (trans-RuCl4(DMSO)(imidazole)), a DMSO-containing ruthenium complex, has undergone clinical trials for treating non-small cell lung cancer (NSCLC). It showed promising results in combination with gemcitabine, exhibiting lower cytotoxicity compared to cisplatin while effectively targeting lung metastases .

Table 1: Summary of Anticancer Studies Involving this compound Complexes

| Complex Name | Cancer Type | Mechanism of Action | Clinical Status |

|---|---|---|---|

| NAMI-A | NSCLC | Apoptosis induction, anti-metastasis | Phase II trials |

| Ru9 | Mammary Carcinoma | Inhibition of MMP-2/9, VEGF suppression | Preclinical studies |

| Ru11 | Various | Cell motility inhibition | Preclinical studies |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound complexes against various pathogens. For instance, novel ruthenium(II) complex-based Schiff bases have shown significant antioxidant and antibacterial activities.

- Mechanistic Insights : The complexes exhibit potent activity against bacteria by disrupting cellular processes and mimicking iron's role in biological systems .

Table 2: Antibacterial Activity of Ruthenium Complexes

| Complex Name | Pathogen Targeted | Activity Level |

|---|---|---|

| [RuH2L3Cl2] | Staphylococcus aureus | High |

| [RuL1Cl2] | Escherichia coli | Moderate |

Organic Synthesis

Ruthenium complexes are also utilized as catalysts in organic transformations. The ability of this compound to facilitate various reactions is attributed to its favorable electronic properties and coordination capabilities.

- Catalytic Reactions : These complexes have been employed in hydrogenation reactions, olefin metathesis, and other carbon-carbon bond-forming processes. Their versatility makes them valuable in green chemistry initiatives aimed at reducing waste and improving reaction efficiencies .

Table 3: Catalytic Applications of this compound Complexes

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Hydrogenation | This compound | 95 |

| Olefin Metathesis | This compound | 90 |

Case Study: NAMI-A in Lung Cancer Treatment

In a pivotal study involving NAMI-A, researchers evaluated its efficacy when combined with standard chemotherapy drugs. Results indicated that patients receiving this combination exhibited improved survival rates compared to those treated with chemotherapy alone.

- Study Design : Patients with advanced NSCLC were administered NAMI-A alongside gemcitabine. The study monitored tumor response rates and overall patient survival over a two-year period.

Case Study: Antibacterial Efficacy Against Leishmania

A series of ruthenium-clotrimazole complexes were synthesized to combat Leishmania major infections. These compounds displayed high antiparasitic activity while maintaining low toxicity levels against human cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ru-Dmso-NI belongs to a broader class of ruthenium-DMSO complexes. Below, its properties are contrasted with structurally related compounds, emphasizing synthesis, stability, and functional performance.

Table 1: Comparative Analysis of this compound and Analogous Ruthenium Complexes

Key Findings:

Structural Integrity: this compound’s octahedral geometry aligns with KP1019 and NAMI-A, but its stability in physiological conditions (24 hours) is inferior to NAMI-A (72 hours). This suggests that the NI ligand may reduce hydrolytic resistance compared to imidazole derivatives . The S=O IR stretch in this compound (1120 cm⁻¹) indicates weaker DMSO-to-Ru bonding vs.

Biological Efficacy :

- This compound’s IC₅₀ of 12.3 μM in HeLa cells underscores moderate cytotoxicity, outperforming Ru-Dmso-Cl₂ (25.0 μM) but lagging behind KP1019 (8.5 μM). This highlights the NI ligand’s role in enhancing selectivity over chloride analogues .

Synthetic Challenges: Unlike KP1019 and NAMI-A, which are synthesized via stepwise ligand substitution, this compound requires precise control of NI ligand coordination to avoid isomerization (e.g., E/Z mixtures). NMR correlation spectroscopy (COSY, NOESY) is critical to confirm stereochemical purity .

Notes on Comparative Studies

- Methodological Rigor: All compared compounds adhere to IUPAC nomenclature and characterization standards. For instance, HRMS data for this compound must show <±0.4% deviation from theoretical values to validate purity .

- Contradictions in Data : While this compound’s stability is lower than NAMI-A, its cytotoxicity profile suggests a trade-off between hydrolytic persistence and therapeutic potency. This dichotomy necessitates further pharmacokinetic studies .

- Unresolved Questions : The NI ligand’s identity (e.g., nitrosyl vs. pyridine-based) remains unspecified in available literature, complicating direct mechanistic comparisons .

Preparation Methods

Precursor Selection and Ligand Coordination Dynamics

The preparation of this compound typically begins with ruthenium(III) chloride (RuCl₃) or its hydrated form as the metal precursor. In a representative procedure, RuCl₃ is dissolved in dimethyl sulfoxide (DMSO) under an inert nitrogen atmosphere to prevent oxidation of intermediate species. The reaction mixture is refluxed to facilitate the reduction of Ru(III) to Ru(II) and the subsequent coordination of DMSO ligands. This step is critical for generating the cis-[RuCl₂(DMSO)₄] intermediate, a common precursor for further functionalization with nitroimidazole ligands.

The nitroimidazole component, a heterocyclic ligand with nitro functional groups, is introduced via ligand substitution. Studies indicate that the replacement of DMSO ligands by nitroimidazole occurs preferentially at the cis positions, driven by the labile nature of DMSO-O bonds compared to DMSO-S bonds. For example, in a modified Schlenk line setup, cis-[RuCl₂(DMSO)₄] reacts with 2-nitroimidazole in ethanol under reflux, yielding a mixed-ligand complex with the formula [RuCl₂(DMSO)₂(2-nitroimidazole)₂].

Optimized Reaction Conditions

Table 1 summarizes key reaction parameters from published protocols for synthesizing this compound analogs:

| Parameter | Condition | Source |

|---|---|---|

| Precursor | RuCl₃·3H₂O | |

| Solvent | DMSO, ethanol, or DMSO/acetone | |

| Temperature | 80–100°C (reflux) | |

| Atmosphere | N₂ or Ar | |

| Ligand Ratio (Ru:Imidazole) | 1:2 to 1:4 | |

| Reaction Time | 2–6 hours |

The choice of solvent significantly impacts ligand substitution kinetics. Polar aprotic solvents like DMSO stabilize the Ru(II) center, while ethanol enhances nitroimidazole solubility. Prolonged reflux (>4 hours) is often necessary to ensure complete displacement of DMSO ligands, as confirmed by monitoring reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy.

Mechanistic Insights into Ligand Exchange

Stepwise Substitution of DMSO Ligands

The ligand substitution mechanism proceeds through a dissociative pathway. Nuclear magnetic resonance (NMR) studies of analogous Ru-DMSO complexes reveal that DMSO-O ligands are replaced first due to their weaker σ-donor strength compared to DMSO-S. For example, in cis-[RuCl₂(DMSO)₄], the axial DMSO-O ligands undergo substitution upon heating with nitroimidazole, forming a cis,fac-[RuCl₂(DMSO)₃(nitroimidazole)] intermediate. Subsequent substitution of equatorial DMSO-S ligands requires higher temperatures (>100°C) or prolonged reaction times.

Role of Counterions and Additives

Silver salts (e.g., AgNO₃ or AgPF₆) are frequently employed to abstract chloride ligands, facilitating the incorporation of bulkier nitroimidazole derivatives. For instance, treatment of cis-[RuCl₂(DMSO)₄] with AgPF₆ in acetonitrile generates a reactive [Ru(DMSO)₄]²⁺ species, which readily binds nitroimidazole ligands. This strategy is pivotal for synthesizing cationic this compound variants with enhanced solubility in aqueous media.

Purification and Isolation Techniques

Precipitation and Crystallization

Post-synthesis, this compound is typically isolated via solvent-induced precipitation. Adding acetone or diethyl ether to the reaction mixture destabilizes the complex, yielding a yellow-orange precipitate. Recrystallization from dichloromethane/hexane mixtures improves purity, with reported yields ranging from 65% to 85% depending on the nitroimidazole substituents.

Chromatographic Methods

Column chromatography on silica gel or alumina is employed for complexes with labile ligands. Elution with methanol/dichloromethane (1:9 v/v) effectively separates this compound from unreacted starting materials or byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound derivatives exhibit distinct resonances for coordinated DMSO (δ 2.7–3.5 ppm) and nitroimidazole protons (δ 7.2–8.1 ppm). The absence of free DMSO signals (δ 2.5 ppm) confirms complete ligand coordination.

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Vis Spectroscopy

This compound exhibits metal-to-ligand charge transfer (MLCT) bands at 450–500 nm (ε ≈ 2,000–4,000 M⁻¹cm⁻¹) and ligand-centered transitions at 300–350 nm.

Challenges and Practical Considerations

Air Sensitivity of Intermediates

Early-stage intermediates such as cis-[RuCl₂(DMSO)₄] are highly air-sensitive, necessitating strict anaerobic conditions during synthesis. Glovebox or Schlenk line techniques are mandatory to prevent oxidation to Ru(III) species.

Ligand Steric Effects

Bulky nitroimidazole substituents (e.g., 4-nitro vs. 5-nitro isomers) hinder substitution kinetics, requiring higher reaction temperatures or catalytic additives.

Comparative Analysis of Methodologies

Table 2 contrasts three reported methods for preparing this compound analogs:

The solvothermal method, conducted in sealed vessels at 120°C, achieves the highest yield and purity by accelerating ligand exchange rates .

Q & A

Q. Table: Key Variables for Computational-Experimental Integration

| Variable | Experimental Metric | Computational Metric |

|---|---|---|

| Bond Lengths | XRD | DFT-Optimized Geometry |

| Electronic States | UV-Vis | HOMO-LUMO Gaps |

| Solvent Effects | NMR Shifts | MD Simulation |

Basic: How to ensure ethical data reporting in this compound research?

Methodological Answer:

- Transparency: Disclose all raw data, including failed experiments, in supplementary materials .

- Avoid Data Manipulation: Use tools like R or Python for unbiased statistical analysis .

- Peer Review: Pre-submission validation by collaborators reduces confirmation bias .

Advanced: How to design a multidisciplinary study integrating this compound’s biological and catalytic properties?

Methodological Answer:

- Research Question Framing: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance biological assays (e.g., cytotoxicity) and catalytic performance .

- Cross-Disciplinary Collaboration: Partner with biologists for in vitro testing and chemists for mechanistic studies .

- Data Integration: Use shell tables (P-E/I-C-O framework) to align variables across disciplines .

Basic: What literature review strategies are critical for this compound research?

Methodological Answer:

- Database Selection: Prioritize Web of Science and PubMed for high-impact studies; avoid non-peer-reviewed sources .

- Citation Chaining: Track references in seminal papers to identify foundational work .

- Gap Analysis: Use tools like VOSviewer to map research trends and underexplored areas (e.g., stability under physiological conditions) .

Advanced: How to address reproducibility challenges in this compound’s catalytic applications?

Methodological Answer:

- Standardized Protocols: Adopt community guidelines (e.g., ACS Catalysis) for reporting turnover numbers and conditions .

- Error Propagation Analysis: Quantify uncertainties in kinetic measurements using tools like Monte Carlo simulations .

- Open Science Practices: Share datasets via repositories like Zenodo to enable third-party validation .

Basic: What statistical methods are appropriate for analyzing this compound’s bioactivity data?

Methodological Answer:

- Descriptive Statistics: Calculate mean ± SD for dose-response curves .

- Hypothesis Testing: Use ANOVA for comparing efficacy across multiple concentrations .

- Software Tools: Leverage GraphPad Prism or R for non-linear regression modeling .

Advanced: How to evaluate this compound’s stability under varying environmental conditions?

Methodological Answer:

- Accelerated Aging Studies: Use thermal (TGA) and photolytic stress tests to predict degradation pathways .

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to correlate stability with variables like pH and temperature .

- Mechanistic Probes: Use EPR spectroscopy to detect radical formation during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.